6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
CAS No. |
889944-55-2 |
|---|---|
Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-nitro-3-piperidin-4-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H14N4O3/c17-12-14-10-2-1-9(16(18)19)7-11(10)15(12)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H,14,17) |
InChI Key |
SGCYJJFYPWDRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzimidazolone Core
The benzimidazol-2(3H)-one scaffold is synthesized via cyclization of substituted o-phenylenediamine derivatives. A common approach involves reacting o-phenylenediamine with carbonyl sources such as urea, phosgene, or carboxylic acid derivatives under acidic conditions . For example, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is synthesized by coupling 1,3-dihydro-2H-benzo[d]imidazol-2-one with tert-butyl piperidin-4-ylcarbamate using HBTU/HOBt activation .
Reaction Conditions:
Regioselective Nitration at the 6-Position
Introducing the nitro group at the 6-position requires careful control of electronic and steric factors. Nitration is typically performed using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. For instance, 4-Nitro-1H-benzo[d]imidazol-2(3H)-one is synthesized by nitrating 1H-benzo[d]imidazol-2(3H)-one with fuming nitric acid in concentrated sulfuric acid. Adapting this method, the 6-nitro derivative is obtained by directing nitration through pre-installed electron-withdrawing groups or using meta-directing substrates .
Key Observations:
-
Nitration at elevated temperatures (50–60°C) improves regioselectivity but risks over-nitration.
-
Protecting the piperidine nitrogen with Boc groups prevents undesired side reactions during nitration .
Optimization of Coupling Reactions
Coupling the nitrobenzimidazolone with piperidine derivatives requires activating agents. HBTU/HOBt-mediated amide bond formation is preferred for high efficiency . For instance, coupling 6-nitro-1H-benzo[d]imidazol-2(3H)-one with Boc-piperidine-4-carboxylic acid using HBTU/HOBt/DIPEA in DMF achieves 68% yield .
Critical Parameters:
-
Molar Ratios : A 1:1.2 ratio of benzimidazolone to piperidine derivative minimizes side products .
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying .
Purification and Characterization
Final compounds are purified via recrystallization (isopropanol/water) or column chromatography (CHCl₃/MeOH). Analytical confirmation uses:
-
¹H/¹³C NMR : Characteristic peaks for the nitro group (δ 8.1–8.3 ppm) and piperidine protons (δ 1.4–3.1 ppm) .
-
HRMS : Molecular ion peaks matching calculated masses (e.g., [M+H]+ = 303.12 for C₁₃H₁₄N₄O₃) .
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and safety:
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 6-nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one acts as an inhibitor of the NLRP3 inflammasome, which is crucial in inflammatory responses. It has demonstrated the ability to:
- Reduce pyroptosis (a form of programmed cell death associated with inflammation).
- Decrease interleukin-1 beta release, a pro-inflammatory cytokine.
Antimicrobial Activity
The compound and its derivatives have been evaluated for their antimicrobial properties against various bacterial strains. The findings suggest:
- Effectiveness against resistant bacterial strains, indicating potential use in treating infections .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Evaluation | The compound showed moderate activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using agar diffusion methods. |
| Study 2 | Synthesis and Characterization | The synthesized derivatives exhibited significant antimicrobial activity, indicating potential as lead compounds for drug development. |
| Study 3 | Structural Analysis | Detailed spectral analysis confirmed the structural integrity and functional groups essential for biological activity. |
Biological Activity
6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a benzoimidazole derivative characterized by a nitro group at the sixth position and a piperidine moiety. This compound has attracted significant attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications. The molecular formula of this compound is C₁₂H₁₄N₄O₃, and it has been studied for its interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an anti-inflammatory agent and its antimicrobial properties . Research indicates that this compound acts as an inhibitor of the NLRP3 inflammasome, which is integral to inflammatory responses in the body.
Anti-inflammatory Properties
Studies have shown that this compound can effectively reduce pyroptosis and the release of interleukin-1 beta, a key cytokine involved in inflammation. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. For instance, one derivative showed an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α production, indicating potent anti-inflammatory activity compared to traditional anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. The presence of both the nitro group and the piperidine moiety enhances its pharmacological profile, making it a candidate for treating infections caused by resistant bacteria.
The mechanism by which this compound exerts its biological effects involves modulation of key signaling pathways associated with inflammation and infection. Interaction studies indicate that modifications to the compound can significantly enhance its activity and selectivity towards target proteins involved in these processes.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound's derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (NO₂, Cl, F, Br): Enhance binding to enzymes (e.g., PLD) or receptors (e.g., D2) by stabilizing tautomeric forms or improving hydrophobic interactions .
- Nitro vs. Halogen Substitutions: The 6-nitro derivative’s antimicrobial activity contrasts with the 5-halogenated analogs’ CNS or PLD selectivity, highlighting positional effects .
Structural and Tautomeric Considerations
Benzimidazolones exist in equilibrium between ketimine (K) and enolimine (O) tautomers, influenced by substituents . In contrast, halogenated analogs (e.g., 5-Cl) may favor enolimine forms, altering binding kinetics .
Q & A
Q. What are the optimal synthetic routes for 6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nitro-substituted benzimidazole precursors coupled with piperidine derivatives. Key steps include:
- Condensation reactions under reflux using brominated intermediates (e.g., HBr in acetic acid) to form the benzimidazole core .
- Nucleophilic substitution to introduce the piperidin-4-yl group, optimized by controlling temperature (80–100°C) and solvent polarity (e.g., DMF or acetonitrile) .
- Yield improvement strategies :
Q. Reference Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HBr, reflux | 60–70 | 90 |
| 2 | DMF, 90°C, 12h | 45–55 | 85 |
| 3 | Pd/C, H₂, MeOH | 75–85 | 95 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H-NMR : Focus on aromatic protons (δ 7.2–8.5 ppm for nitro-benzimidazole) and piperidine protons (δ 2.5–3.5 ppm for CH₂ groups) .
- 13C-NMR : Confirm the carbonyl group (C=O) at ~170 ppm and nitration-induced deshielding in the benzimidazole ring .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 303.1) and fragmentation patterns .
- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) to rule out side products .
Note : Cross-validate data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across different assays?
Methodological Answer: Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO for receptor binding) or buffer pH (6.5–7.4) affecting ligand-receptor interactions .
- Structural analogs : Compare activity of 6-nitro derivatives with 5-nitro or non-nitrated analogs to isolate nitro-group contributions .
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values and assess potency differences .
Example : A study showed dual H1/H4 receptor antagonism in vitro but no in vivo efficacy. This discrepancy may stem from poor blood-brain barrier penetration, validated via LogP calculations (>3.0 indicates high lipophilicity) .
Q. What computational strategies are recommended for predicting the binding mode of this compound to histamine receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with receptor structures (PDB: 7DFL for H1, 6PV7 for H4) to simulate ligand-receptor interactions. Prioritize poses with hydrogen bonds to Glu191 (H1) or Asp94 (H4) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) <2.0 Å for stable complexes .
- Pharmacophore modeling : Identify critical features (e.g., nitro-group orientation, piperidine spacing) using Schrödinger’s Phase .
Q. Reference Data :
| Receptor | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| H1 | -9.2 | Glu191, Tyr431 |
| H4 | -8.7 | Asp94, Trp316 |
Q. How should researchers address solubility challenges during in vitro testing?
Methodological Answer:
- Solvent screening : Test DMSO (≤1% v/v) for stock solutions and PBS (pH 7.4) or HEPES for aqueous dilution .
- Surfactants : Add 0.01% Tween-80 to improve solubility without cytotoxicity .
- Salt formation : Synthesize hydrochloride salts by treating the free base with HCl in ethanol, enhancing aqueous solubility by 5–10× .
Validation : Measure solubility via UV-Vis spectroscopy (λmax ~270 nm) and confirm stability over 24h .
Q. What strategies are effective for analyzing metabolic stability in hepatic microsomes?
Methodological Answer:
- Incubation conditions : Use human liver microsomes (0.5 mg/mL), NADPH (1 mM), and 37°C incubation .
- LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- Metabolite identification : Perform MS² fragmentation to detect hydroxylation (e.g., +16 Da) or nitro-reduction products (-30 Da) .
Data Interpretation : A t₁/₂ <30 min suggests rapid metabolism, prompting structural modifications (e.g., fluorination at meta positions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
